3-Butanoylbenzonitrile
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Overview
Description
3-Butanoylbenzonitrile is an organic compound with the molecular formula C11H11NO It is characterized by a butanoyl group attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Butanoylbenzonitrile can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzonitrile with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Butanoylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Halogenated benzonitriles
Scientific Research Applications
3-Butanoylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Butanoylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific derivative or application .
Comparison with Similar Compounds
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
Butyrophenone: Contains a butanoyl group attached to a phenyl ring, similar to 3-Butanoylbenzonitrile but without the nitrile group.
Uniqueness: Its combination of functional groups allows for diverse chemical transformations and applications in various fields .
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-butanoylbenzonitrile |
InChI |
InChI=1S/C11H11NO/c1-2-4-11(13)10-6-3-5-9(7-10)8-12/h3,5-7H,2,4H2,1H3 |
InChI Key |
OMDHPOSJTIUROC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC=CC(=C1)C#N |
Origin of Product |
United States |
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